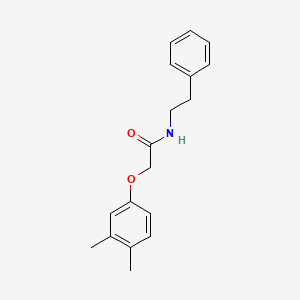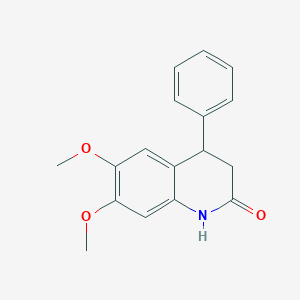![molecular formula C20H19N3O3 B5515730 ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate involves various chemical reactions, typically starting from simple precursors through multi-step processes. For instance, related pyrazole carboxylates have been synthesized through reactions involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine in a one-pot condensation reaction, showcasing the versatility and reactivity of these compounds in organic synthesis (Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. These studies reveal that such compounds can crystallize in various crystal systems and exhibit different molecular conformations, highlighting the influence of substituents on the overall molecular structure. For example, compounds with similar pyrazole carboxylate structures have been reported to crystallize in the monoclinic system, with specific space groups and unit cell parameters detailed in their crystallographic reports (Viveka et al., 2016).
Chemical Reactions and Properties
Pyrazole carboxylates undergo various chemical reactions, reflecting their reactivity and potential for further chemical modifications. These reactions include cyclocondensations, diazotizations, and couplings with different reagents, leading to the synthesis of a wide range of heterocyclic compounds. The reactivity of these compounds is a key area of interest, as it opens pathways to new molecules with potential biological activities and applications in material science (Ghozlan et al., 2014).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline form, are crucial for understanding their behavior in different environments and applications. These properties are typically assessed through a combination of spectroscopic and thermal analysis techniques, providing insights into the stability and solubility of the compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and participation in chemical reactions, are fundamental aspects of research on pyrazole carboxylates. These properties are determined by the functional groups present in the molecule and their electronic and steric effects, influencing the compound's behavior in synthesis and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- A study on pyranpyrazole derivatives, including similar compounds to ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate, demonstrated their effectiveness as corrosion inhibitors for mild steel. These inhibitors showed high efficiency, suggesting potential industrial applications in metal preservation and pickling processes. The research employed a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods to evaluate performance, alongside scanning electron microscopy (SEM) and atomic force microscopy (AFM) for surface analysis. The findings indicated a strong adherence to the Langmuir adsorption isotherm, supporting their potential as effective corrosion inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).
Crystal Structure Analysis
- Another study focused on the crystal structure of a closely related compound, which was synthesized to explore its molecular geometry and interactions. The research highlighted the importance of hydrogen interactions and weak π···π interactions in stabilizing the crystal structure, providing valuable insights into the design and synthesis of similar compounds (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Antimicrobial and Antitumor Agents
- Further studies explored the potential of similar compounds as antimicrobial and antitumor agents. These compounds were evaluated for their efficacy against various bacteria and tumor cell lines, suggesting their potential in pharmacological applications. The synthesis of these compounds involved reactions that provided novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, demonstrating significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon and breast cancer (Nassar, Atta-Allah, & Elgazwy, 2015).
Eigenschaften
IUPAC Name |
ethyl 5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)17-13-21-23(16-7-5-4-6-8-16)18(17)22-19(24)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPENAOEXCCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)
![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)